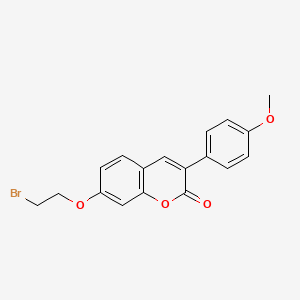![molecular formula C15H14N2O3S3 B2678161 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396773-34-4](/img/structure/B2678161.png)
4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a chemical compound that falls under the class of heterocyclic compounds . Thiophene and its substituted derivatives, which this compound is a part of, are known to have diverse applications in medicinal chemistry . They are used as an anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
Molecular Structure Analysis
Thiazole, a component of the compound, is a five-membered heteroaromatic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- The study by Kaur et al. (2012) involved the synthesis of various benzoxazepine and benzothiazepine derivatives, highlighting their potential as antipsychotic and anticonvulsant agents. The compounds demonstrated significant biological activity, suggesting their relevance in developing new therapeutic options (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antimicrobial Evaluation
- Prajapati and Thakur (2014) synthesized novel azetidinones and evaluated their antibacterial and antifungal activities. Their work contributes to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Prajapati & Thakur, 2014).
Anticancer and Antitubercular Agents
- Thaker, Kachhadia, and Joshi (2003) explored the synthesis of 4‐Thiazolidinones and 2‐Azetidinones bearing a Benzo(b)thiophene nucleus, assessing their potential as antitubercular and antimicrobial agents. Their findings underscore the utility of these compounds in addressing tuberculosis and microbial infections (Thaker, Kachhadia, & Joshi, 2003).
Antioxidant, Analgesic, and Anti-HCV Activities
- Küçükgüzel et al. (2013) synthesized a series of compounds assessing their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. This study illustrates the multifaceted potential of these compounds in therapeutic applications (Küçükgüzel et al., 2013).
Neuroleptic Agents
- Bajaj, Srivastava, and Kumar (2003) focused on the synthesis of 1,5‐Benzothia/oxazepines as potent neuroleptic agents. Their research contributes to the development of new treatments for neurological disorders (Bajaj, Srivastava, & Kumar, 2003).
Corrosion Inhibition
- Yadav, Sharma, and Kumar (2015) investigated the efficacy of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating the chemical utility of these compounds in industrial applications (Yadav, Sharma, & Kumar, 2015).
Mecanismo De Acción
While the specific mechanism of action for “4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is not provided in the available literature, it’s worth noting that thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Direcciones Futuras
Given the wide range of therapeutic properties of thiophene and its derivatives, there is a great interest in the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This presents an opportunity for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
4-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c1-10-4-2-5-12-14(10)16-15(22-12)20-11-8-17(9-11)23(18,19)13-6-3-7-21-13/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZORPXYFUSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
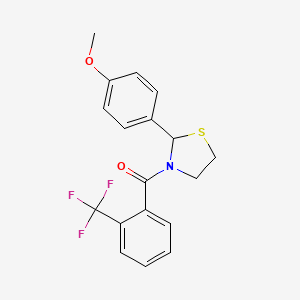
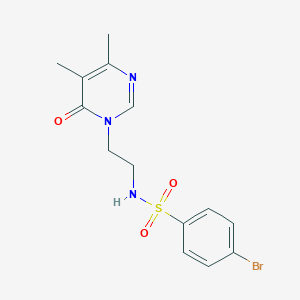
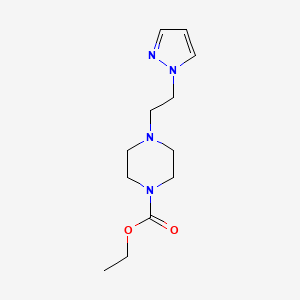

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
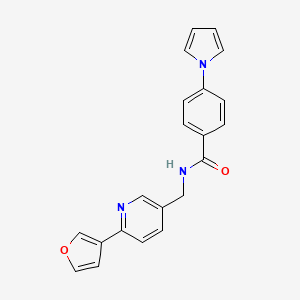
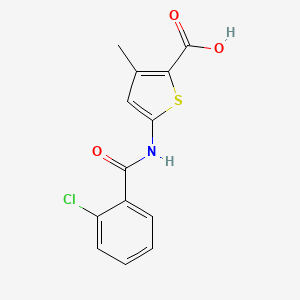



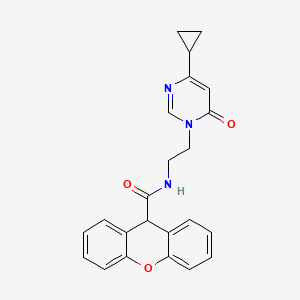
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
